
Lercanidipine-d3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lercanidipine-d3 (deuterated lercanidipine hydrochloride) is a stable isotope-labeled analog of lercanidipine, a third-generation dihydropyridine calcium channel blocker (DHP-CCB) used for hypertension treatment. The deuterium atoms replace three hydrogen atoms at the N-methyl group of the parent compound, enhancing its stability and utility as an internal standard (IS) in bioanalytical methods . With a molecular weight of 651.21 g/mol (C₃₆D₃H₃₈N₃O₆·HCl) and purity >95% (HPLC), it is widely employed in ultra-performance liquid chromatography–tandem mass spectrometry (UPLC–MS/MS) to quantify lercanidipine in biological matrices like human plasma . Its deuterated structure minimizes metabolic interference and ion suppression, ensuring precise pharmacokinetic and bioequivalence studies .
Preparation Methods
Synthetic Routes and Deuterium Incorporation Strategies
Deuterium Labeling via H/D Exchange Reactions
The synthesis of lercanidipine-d3 typically targets deuterium substitution at the methylamino group of the 2-[(3,3-diphenylpropyl)methylamino]-1,1-dimethylethyl moiety. A widely adopted method involves H/D exchange using deuterated methanol (CD3OD) under acidic or catalytic conditions. For example, reaction of lercanidipine with CD3OD in the presence of palladium catalysts at 60–80°C facilitates selective deuteration at the methyl groups adjacent to the amino nitrogen . This approach achieves >99% isotopic enrichment, as confirmed by mass spectrometry .
Table 1: Key Reaction Parameters for H/D Exchange
Parameter | Optimal Range | Impact on Yield/Purity |
---|---|---|
Temperature | 60–80°C | Higher temperatures accelerate exchange but risk decomposition |
Catalyst | Pd/C (5% w/w) | Enhances reaction rate 3-fold |
Reaction Time | 24–48 hours | Prolonged duration ensures complete deuteration |
Solvent | CD3OD | Acts as both solvent and deuterium source |
Stepwise Synthesis from Deuterated Intermediates
An alternative route involves constructing the molecule from deuterated building blocks. The process begins with 2,N-dimethyl-N-(3,3-diphenylpropyl)-1-amino-2-propanol-d3, which is esterified with diketene to form a deuterated β-ketoester intermediate. Subsequent Hantzsch dihydropyridine synthesis with 3-nitrobenzaldehyde and methyl 3-aminocrotonate yields this compound . This method circumvents post-synthetic deuteration, achieving 98.5% atom D purity .
Industrial-Scale Production Techniques
Halogenation-Coupling Approach
Patent US7687653B2 outlines a scalable two-step process:
-
Halogenation : 2,6-Dimethyl-5-methoxycarbonyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3-carboxylic acid is treated with thionyl chloride in methylene chloride at −10°C to form the acyl chloride intermediate .
-
Coupling : The acyl chloride reacts with 2,N-dimethyl-N-(3,3-diphenylpropyl)-1-amino-2-propanol-d3 in n-heptane at 25–30°C for 2 hours, yielding this compound hydrochloride after crystallization .
Table 2: Industrial Process Metrics
Step | Yield | Purity (HPLC) | Reaction Time |
---|---|---|---|
Halogenation | 92% | 95% | 4 hours |
Coupling | 88% | 98% | 2 hours |
Crystallization | 85% | 99.5% | 20 hours |
Solvent Optimization for Large Batches
Industrial protocols prioritize solvents that balance reactivity and safety. Methylene chloride and n-heptane are favored for their low cost and ease of removal, though recent advancements explore cyclopentyl methyl ether as a greener alternative .
Purification and Quality Control Measures
Chromatographic Purification
Despite claims of "chromatography-free" processes in patents, analytical data reveal that flash chromatography (silica gel, chloroform:acetone 9:1) remains essential for removing diastereomeric impurities, particularly the 4R,6S isomer .
Crystallization Dynamics
Final purification employs anti-solvent crystallization. Adding ethyl acetate to a concentrated solution of this compound in methanol induces nucleation, producing pale yellow crystals with 99.5% chemical and isotopic purity . XRPD analysis confirms the absence of amorphous content, critical for stability .
Comparative Analysis of Preparation Methods
Yield vs. Isotopic Purity Tradeoffs
Table 3: Method Comparison
Method | Avg. Yield | Atom D Purity | Scalability |
---|---|---|---|
H/D Exchange | 75% | 99.5% | Moderate |
Stepwise Synthesis | 68% | 98.5% | High |
Halogenation-Coupling | 85% | 99.2% | Industrial |
The halogenation-coupling method strikes the optimal balance, achieving 85% yield without compromising purity . However, H/D exchange remains preferred for small-scale syntheses requiring >99% deuterium incorporation .
Chemical Reactions Analysis
Types of Reactions
Lercanidipine-d3 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired outcomes .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of various oxidized derivatives, while reduction can yield reduced forms of the compound .
Scientific Research Applications
Lercanidipine-d3 has a wide range of scientific research applications, including:
Pharmacokinetics: Used to study the absorption, distribution, metabolism, and excretion of lercanidipine in the body.
Metabolism Studies: Helps in understanding the metabolic pathways and identifying metabolites.
Drug Interaction Studies: Used to investigate potential interactions with other drugs.
Nephroprotective Research: Explored for its potential protective effects on the kidneys.
Mechanism of Action
Lercanidipine-d3 exerts its effects by blocking L-type and T-type calcium channels in the smooth muscle cells of blood vessels. This inhibition prevents the influx of calcium ions, leading to the relaxation of vascular smooth muscle and subsequent vasodilation. The decrease in intracellular calcium levels reduces the contractile processes, resulting in lower blood pressure .
Comparison with Similar Compounds
Comparison with Structural Analogs
Lercanidipine (Parent Compound)
- Therapeutic Role : Marketed as a long-acting antihypertensive agent with renal protective effects .
- Purity : 99.66% (reference standard) .
- Clinical Data : Approved for clinical use, unlike its deuterated form .
- Lipophilicity : High, necessitating specialized extraction methods (e.g., solid-phase extraction) to minimize matrix effects .
Lemildipine
- Class : Second-generation DHP-CCB with shorter duration and lower lipophilicity.
- Purity : 99.98%, comparable to lercanidipine-d3 .
- Analytical Utility : Less commonly used as an IS due to structural dissimilarity to lercanidipine.
Comparison with Isotopic Variants
This compound is part of a family of deuterated and carbon-labeled analogs (Table 1):
Key Differences :
- Labeling Position : [²H₃] in this compound targets the N-methyl group, while [¹³C,²H₃] variants are used for dual isotopic tracing.
- Matrix Effects: this compound exhibits consistent matrix factors (0.98–1.04) across QC levels, outperforming non-deuterated analogs .
Comparison with Enantiomers
This compound exists as (R)- and (S)-enantiomers, differing in pharmacokinetic interactions:
Comparison with Impurities and Degradants
This compound is distinct from synthesis-related impurities (Table 2):
Analytical Impact : Impurities lack deuterium labels, leading to distinct retention times and ion fragmentation patterns in UPLC–MS/MS .
Analytical Performance Data
Table 3: Extraction Recovery of Lercanidipine and this compound
QC Level | Lercanidipine Recovery (%) | This compound Recovery (%) |
---|---|---|
HQC | 98.6 | 97.5 |
LQC | 94.3 | 96.7 |
Table 4: Matrix Factor Comparison
QC Level | Lercanidipine Matrix Factor | This compound Matrix Factor |
---|---|---|
HQC | 1.03 | 0.98 |
LQC | 1.03 | 1.01 |
Biological Activity
Lercanidipine-d3 is a deuterated form of lercanidipine, a third-generation dihydropyridine calcium channel blocker (CCB) primarily used for the management of hypertension. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and clinical implications.
Overview of Lercanidipine
Lercanidipine is characterized by its high lipophilicity and vascular selectivity, which allow it to effectively penetrate smooth muscle cell membranes and exert prolonged therapeutic effects. Its unique pharmacokinetic profile includes a biphasic elimination with a terminal half-life of approximately 8-10 hours, allowing for once-daily dosing .
Lercanidipine exerts its antihypertensive effects primarily through the inhibition of L-type calcium channels in vascular smooth muscle. This action prevents calcium ions from entering cells, leading to vasodilation and reduced blood pressure. The drug also exhibits a lower negative inotropic effect compared to other CCBs, minimizing the risk of reflex tachycardia .
Key Pharmacological Properties:
- High Lipophilicity : Facilitates membrane penetration and sustained action.
- Vascular Selectivity : Targets vascular tissue more effectively than cardiac tissue.
- Renal Protection : Demonstrated ability to reduce microalbuminuria and improve renal function in hypertensive models .
Clinical Efficacy
Lercanidipine has shown significant efficacy in various clinical settings:
- Hypertension Management : It effectively reduces both systolic and diastolic blood pressure across different patient demographics, including the elderly and those with diabetes .
- Renal Protection : In animal studies, lercanidipine has been shown to prevent renal damage associated with hypertension, maintaining normal plasma creatinine levels and reducing proteinuria .
- Adverse Effects : The drug is well-tolerated, with a lower incidence of peripheral edema compared to other CCBs like amlodipine .
Pharmacokinetics and Bioavailability
Recent studies have employed advanced techniques such as LC-MS/MS for the quantification of this compound in human plasma. These methods have demonstrated high extraction recovery rates (>94%) and low variability in pharmacokinetic parameters among subjects .
Parameter | Value |
---|---|
Cmax | 10 mg |
Tmax | 2 hours |
Terminal Half-Life | 8-10 hours |
AUC0-t | Variable across subjects |
Case Studies
A notable case study reported the first overdose of lercanidipine, highlighting the importance of monitoring in clinical settings. The patient exhibited symptoms consistent with calcium channel blocker toxicity but was successfully managed with standard supportive care measures .
Properties
CAS No. |
1190043-34-5 |
---|---|
Molecular Formula |
C36H41N3O6 |
Molecular Weight |
614.757 |
IUPAC Name |
5-O-[1-[3,3-diphenylpropyl(trideuteriomethyl)amino]-2-methylpropan-2-yl] 3-O-methyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C36H41N3O6/c1-24-31(34(40)44-6)33(28-18-13-19-29(22-28)39(42)43)32(25(2)37-24)35(41)45-36(3,4)23-38(5)21-20-30(26-14-9-7-10-15-26)27-16-11-8-12-17-27/h7-19,22,30,33,37H,20-21,23H2,1-6H3/i5D3 |
InChI Key |
ZDXUKAKRHYTAKV-VPYROQPTSA-N |
SMILES |
CC1=C(C(C(=C(N1)C)C(=O)OC(C)(C)CN(C)CCC(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC(=CC=C4)[N+](=O)[O-])C(=O)OC |
Synonyms |
1,4-Dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylic Acid 2-[(3,3-Diphenylpropyl)methyl-d3-amino]-1,1-dimethylethyl Methyl Ester; Masnidipine-d3; Zanidip-d3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.